
2-(5-amino-4-cyano-1H-pyrazol-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-amino-4-cyano-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound featuring a pyrazole ring substituted with amino and cyano groups
Mécanisme D'action
Target of Action
Pyrazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
Mode of Action
It’s known that pyrazole derivatives can inhibit certain enzymes or interact with various receptors, leading to their diverse biological activities .
Biochemical Pathways
Given the broad range of biological activities associated with pyrazole derivatives, it’s likely that multiple pathways are affected .
Pharmacokinetics
One study on a similar compound showed good uptake at the tumor site in tumor-bearing mice , suggesting potential bioavailability.
Result of Action
Pyrazole derivatives have been reported to show moderate to high inhibition activities against various bacteria and fungi , and superior cytotoxic activities against certain cancer cells .
Analyse Biochimique
Biochemical Properties
2-(5-amino-4-cyano-1H-pyrazol-1-yl)acetic acid plays a significant role in biochemical reactions, particularly in enzyme interactions. It has been observed to interact with enzymes such as xanthine oxidase, where it acts as an inhibitor. This interaction is crucial as xanthine oxidase is involved in the oxidative metabolism of purines, and its inhibition can help manage conditions like gout and hyperuricemia . Additionally, this compound may interact with other proteins and biomolecules, influencing various metabolic pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involved in inflammatory responses. By modulating gene expression, this compound can alter the production of cytokines and other signaling molecules, thereby affecting cellular metabolism and immune responses. Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines, indicating its potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It binds to the active sites of enzymes, inhibiting their activity. For instance, its interaction with xanthine oxidase involves hydrogen bonding and hydrophobic interactions, leading to enzyme inhibition . This inhibition results in decreased production of uric acid, which is beneficial in treating gout. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that while the compound maintains its inhibitory effects on enzymes like xanthine oxidase, prolonged exposure can lead to adaptive cellular responses, potentially reducing its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At lower doses, the compound effectively inhibits target enzymes without significant toxicity. At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed. These toxic effects are likely due to the accumulation of the compound in tissues, leading to cellular damage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It primarily affects the purine metabolism pathway by inhibiting xanthine oxidase. This inhibition reduces the conversion of hypoxanthine to xanthine and xanthine to uric acid, thereby lowering uric acid levels in the body . The compound may also influence other metabolic pathways by interacting with different enzymes and cofactors, altering metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, which can influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is primarily localized in the cytoplasm, where it interacts with cytosolic enzymes and proteins. Additionally, the compound may be directed to specific organelles, such as mitochondria, through targeting signals or post-translational modifications. This localization is essential for its role in modulating cellular metabolism and enzyme activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-amino-4-cyano-1H-pyrazol-1-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with α,β-unsaturated nitriles, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalysts and environmentally friendly procedures, such as microwave-assisted reactions and heterogeneous catalytic systems .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(5-amino-4-cyano-1H-pyrazol-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonyl chlorides.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted pyrazole derivatives.
Applications De Recherche Scientifique
2-(5-amino-4-cyano-1H-pyrazol-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Comparaison Avec Des Composés Similaires
- 2-(4-cyano-1H-pyrazol-1-yl)acetic acid
- 5-amino-1H-pyrazole-4-carboxylic acid
- 2-(5-methyl-1H-pyrazol-1-yl)acetic acid
Comparison: 2-(5-amino-4-cyano-1H-pyrazol-1-yl)acetic acid is unique due to the presence of both amino and cyano groups on the pyrazole ring.
Propriétés
IUPAC Name |
2-(5-amino-4-cyanopyrazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c7-1-4-2-9-10(6(4)8)3-5(11)12/h2H,3,8H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZWEJVVSHMYJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1C#N)N)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



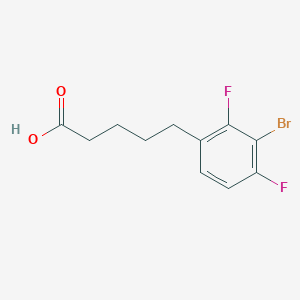
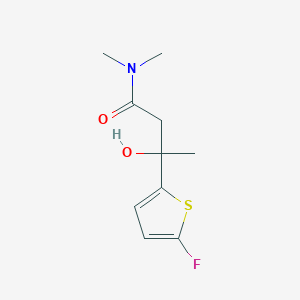
![(E)-3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-1-(2-hydroxy-5-methoxyphenyl)prop-2-en-1-one](/img/structure/B3014770.png)
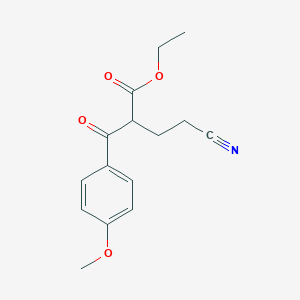
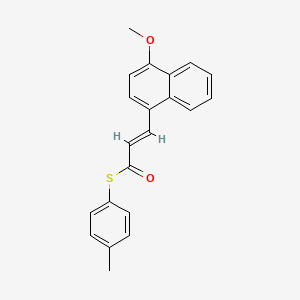
![N-(6-nitrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B3014773.png)

![ethyl 4-(3-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B3014778.png)
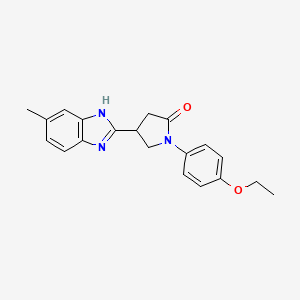
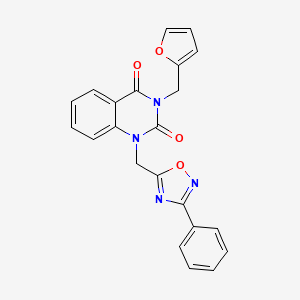
![2-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B3014783.png)
